molecular formula C8H5ClF3NO2 B8362377 N-(2-Hydroxy-5-chlorophenyl)trifluoroacetamide

N-(2-Hydroxy-5-chlorophenyl)trifluoroacetamide

Cat. No. B8362377
M. Wt: 239.58 g/mol
InChI Key: RTEFETBTRIIUON-UHFFFAOYSA-N
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Patent
US05550125

Procedure details

420 ml of ethanol are introduced into a 3 litre reactor, with magnetic stirring, cooled to 0° C., and 3.8 g (0.166 mol) of sodium are added slowly, in small portions, followed by successive and dropwise addition of 40 g (0.166 mol) of N-(5-chloro-2-hydroxyphenyl)trifluoroacetamide and 40 g (0.155 mol) of 75% pure ethyl 4-bromo-2-butenoate, and the mixture is heated at 85° C. for 2 hours. The solvent is evaporated off and the residue is taken up in 100 ml of water and 40 ml of 1N sodium hydroxide and extracted with diethyl ether. The organic phase is separated out, washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate and evaporated. 28.58 g of product are obtained, which product is purified by chromatography on a column of silica gel, eluting with a cyclohexane/isopropyl ether (1/1 ratio) mixture.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([OH:16])=[C:7]([NH:9][C:10](=O)[C:11](F)(F)F)[CH:8]=1.BrCC=[CH:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>C(O)C>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]2[O:16][CH2:11][CH:10]([CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])[NH:9][C:7]=2[CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC(C(F)(F)F)=O)O
Name
Quantity
40 g
Type
reactant
Smiles
BrCC=CC(=O)OCC
Step Three
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 85° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
EXTRACTION
Type
EXTRACTION
Details
40 ml of 1N sodium hydroxide and extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is separated out
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(NC(CO2)CC(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.58 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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